molecular formula C11H15BrClN B14043309 (S)-2-(2-bromophenyl)piperidine HCl

(S)-2-(2-bromophenyl)piperidine HCl

Cat. No.: B14043309
M. Wt: 276.60 g/mol
InChI Key: KFBKDKCHGUBLHZ-MERQFXBCSA-N
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Description

(S)-2-(2-bromophenyl)piperidine HCl is a chiral compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a bromine atom attached to the phenyl ring and a piperidine ring, which is a six-membered ring containing one nitrogen atom. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-bromophenyl)piperidine HCl typically involves the following steps:

    Piperidine Formation: The piperidine ring is formed through a cyclization reaction, often involving the use of a suitable base and solvent.

    Chiral Resolution: The enantiomeric purity of the compound is achieved through chiral resolution techniques, such as chromatography or crystallization using chiral agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable methods. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-bromophenyl)piperidine HCl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and appropriate ligands in organic solvents.

Major Products

    Substitution: Formation of phenyl derivatives with different substituents.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Coupling: Formation of biaryl or aryl-alkyl compounds.

Scientific Research Applications

(S)-2-(2-bromophenyl)piperidine HCl is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and receptor binding due to its chiral nature.

    Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-(2-bromophenyl)piperidine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the nature of the target and the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-bromophenyl)piperidine HCl: The enantiomer of the compound with similar structural properties but different biological activity.

    2-(2-chlorophenyl)piperidine HCl: A similar compound with a chlorine atom instead of bromine, leading to different reactivity and applications.

    2-(2-fluorophenyl)piperidine HCl: A fluorinated analog with distinct chemical and biological properties.

Uniqueness

(S)-2-(2-bromophenyl)piperidine HCl is unique due to its specific chiral configuration and the presence of a bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H15BrClN

Molecular Weight

276.60 g/mol

IUPAC Name

(2S)-2-(2-bromophenyl)piperidine;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11;/h1-2,5-6,11,13H,3-4,7-8H2;1H/t11-;/m0./s1

InChI Key

KFBKDKCHGUBLHZ-MERQFXBCSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=CC=C2Br.Cl

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2Br.Cl

Origin of Product

United States

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